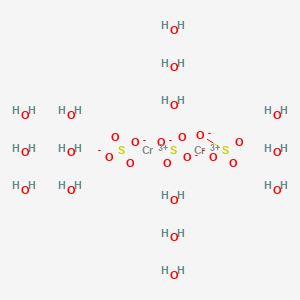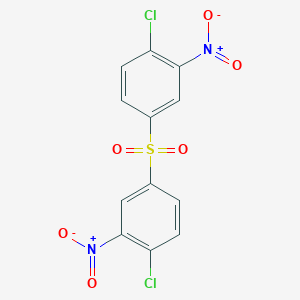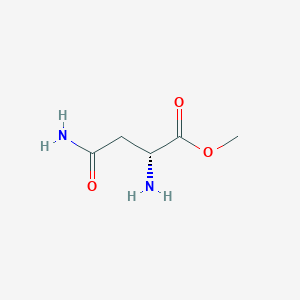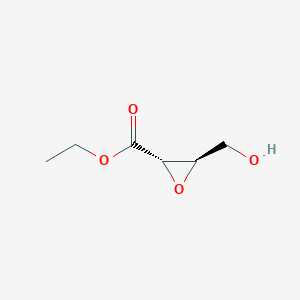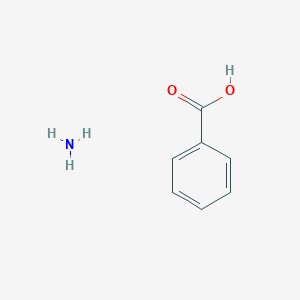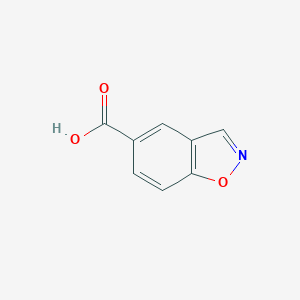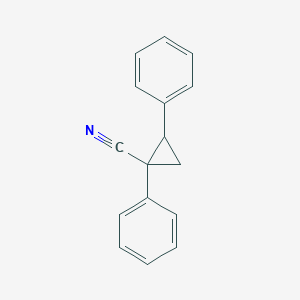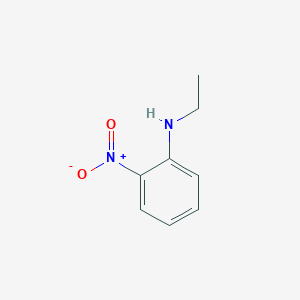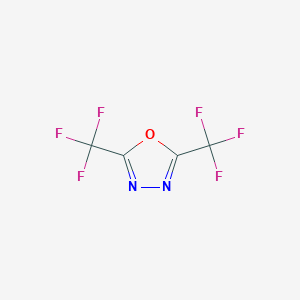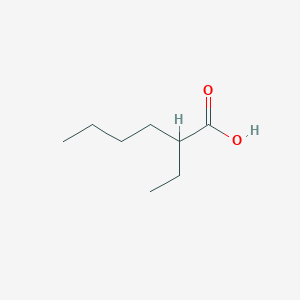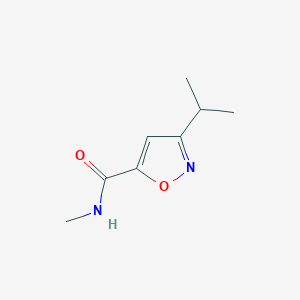![molecular formula C20H34O2 B157372 [1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale CAS No. 1857-24-5](/img/structure/B157372.png)
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale is a natural product that belongs to the class of sesquiterpenes. It is commonly known as patchouli alcohol and is obtained from the leaves of the patchouli plant (Pogostemon cablin). Patchouli oil is widely used in the perfume industry due to its unique aroma. However, recent scientific studies have shown that patchouli alcohol has several potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of patchouli alcohol is not fully understood. However, several studies have suggested that it may exert its therapeutic effects through multiple pathways, including the modulation of various signaling pathways, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Patchouli alcohol has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Patchouli alcohol has been shown to have a neuroprotective effect by improving cognitive function and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Patchouli alcohol has several advantages for lab experiments. It is a natural product that is readily available and has low toxicity. It can be easily synthesized using chemical or biotransformation methods. However, the limitations of patchouli alcohol include its low solubility in water and its instability under certain conditions.
Orientations Futures
Several future directions for the research of patchouli alcohol can be identified. These include the investigation of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Further studies are needed to elucidate the mechanism of action of patchouli alcohol and to identify its molecular targets. The development of novel synthetic methods for patchouli alcohol and its derivatives may also lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
Patchouli alcohol has been extensively studied for its potential therapeutic properties. It has been reported to have antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Several studies have also shown that patchouli alcohol can modulate the immune system and improve cognitive function.
Propriétés
Numéro CAS |
1857-24-5 |
|---|---|
Nom du produit |
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale |
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 |
Clé InChI |
MJHWZTRFACWHTA-AKZLODSSSA-N |
SMILES isomérique |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |
SMILES canonique |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



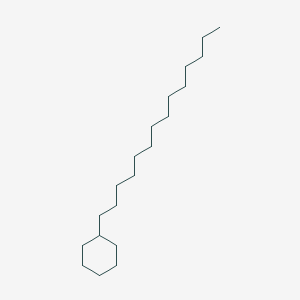
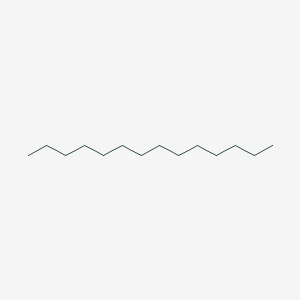
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
